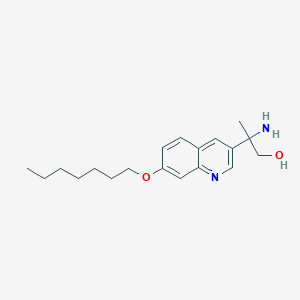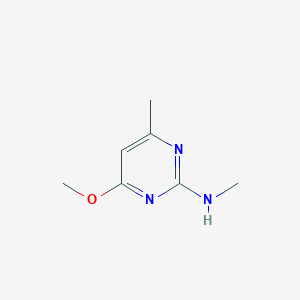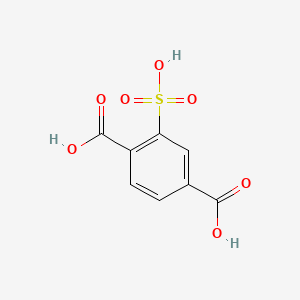
2-sulfoterephthalic Acid
Description
2-Sulfoterephthalic acid, also known as Monosodium 2-Sulfoterephthalate, is a derivative of terephthalic acid where a sulfo group is attached to the benzene ring . It appears as a white crystalline solid at room temperature .
Synthesis Analysis
The synthesis of 2-sulfoterephthalic acid can be achieved through the reaction of terephthalic acid with a sulfonating agent . Specifically, terephthalic acid and trimethylsulfite undergo an ester exchange reaction to produce 2-sulfo-terephthalic acid ester, which then undergoes a hydrolysis reaction with sodium hydroxide to yield 2-sulfoterephthalic acid monosodium salt .Molecular Structure Analysis
The molecular formula of 2-sulfoterephthalic acid is C8H6O7S . The average mass is 246.194 Da and the monoisotopic mass is 245.983429 Da .Chemical Reactions Analysis
Hydrothermal reactions of 2-sulfoterephthalic acid with copper chloride and 2,2′-bipyridine resulted in two new metal carboxylate-sulfonate coordination polymers .Physical And Chemical Properties Analysis
2-Sulfoterephthalic acid is highly soluble in water and exhibits good stability . It also has strong acidity and can react with bases to form corresponding salts . The compound is a solid at room temperature .Relevant Papers Several papers have been published on 2-sulfoterephthalic acid. For instance, a paper published in the Journal of Cluster Science discussed the synthesis and structures of two novel copper (II) carboxylate-sulfonates based on dinuclear or trinuclear units .
properties
CAS RN |
4991-22-4 |
|---|---|
Molecular Formula |
C8H6O7S |
Molecular Weight |
246.20 g/mol |
IUPAC Name |
2-sulfoterephthalic acid |
InChI |
InChI=1S/C8H6O7S/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) |
InChI Key |
RAADBCJYJHQQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


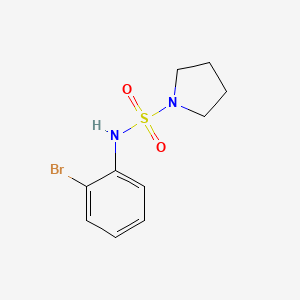
![benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8772276.png)

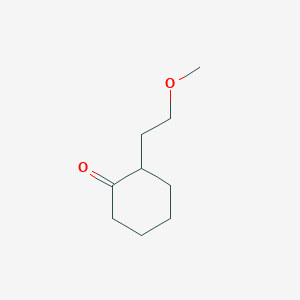
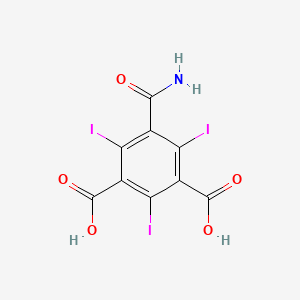
![Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]-](/img/structure/B8772303.png)
![4-[(1,1-Dioxidothiomorpholino)methyl]phenylboronic Acid](/img/structure/B8772329.png)
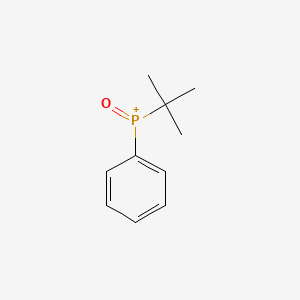
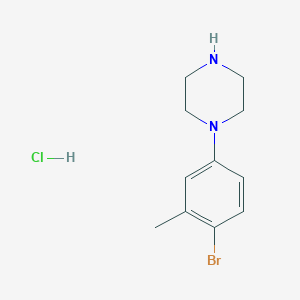
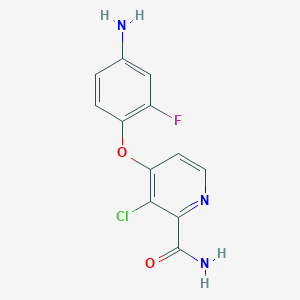
![1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline](/img/structure/B8772367.png)
